(6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Description
002-04-KK is a novel compound known for its inhibitory effects on the biosynthesis of DNA, RNA, and proteins. It has garnered attention for its potential antimicrobial properties .
Properties
Molecular Formula |
C11H5F3N4O2S |
|---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
(6E)-6-(furan-2-ylmethylidene)-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C11H5F3N4O2S/c12-11(13,14)9-17-18-7(15)6(4-5-2-1-3-20-5)8(19)16-10(18)21-9/h1-4,15H/b6-4+,15-7? |
InChI Key |
HGRXOGALGDRSAM-IYHDPICYSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F |
Canonical SMILES |
C1=COC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 002-04-KK involves a series of chemical reactions that are meticulously controlled to ensure the purity and efficacy of the compound. The exact synthetic route and reaction conditions are proprietary, but generally, the process involves the use of specific reagents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 002-04-KK typically involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous monitoring of reaction conditions, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
002-04-KK undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: In this reaction, 002-04-KK gains electrons, typically in the presence of reducing agents.
Substitution: This involves the replacement of one functional group in the compound with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in the reactions of 002-04-KK include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize yield and purity .
Major Products Formed
The major products formed from the reactions of 002-04-KK depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .
Scientific Research Applications
002-04-KK has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects, particularly in inhibiting the biosynthesis of DNA, RNA, and proteins.
Industry: Utilized in the production of various chemical products and as a potential antimicrobial agent in industrial applications .
Mechanism of Action
002-04-KK exerts its effects by inhibiting the biosynthesis of DNA, RNA, and proteins. This inhibition occurs through the interaction of the compound with specific molecular targets and pathways within the cell. The exact molecular targets and pathways involved are still under investigation, but it is believed that 002-04-KK interferes with the enzymatic processes required for nucleic acid and protein synthesis .
Comparison with Similar Compounds
002-04-KK is unique in its specific inhibitory effects on the biosynthesis of DNA, RNA, and proteins. Similar compounds include other antimicrobial agents that target nucleic acid synthesis, such as:
Rifampicin: Inhibits RNA synthesis by binding to the RNA polymerase enzyme.
Ciprofloxacin: Inhibits DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.
Chloramphenicol: Inhibits protein synthesis by binding to the 50S ribosomal subunit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
